4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzene-1-sulfonamide
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Overview
Description
4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide is a complex organic compound characterized by its unique diazenyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1,3-diphenyl-2-propanone under diazotization conditions. The reaction is carried out in the presence of a strong acid such as hydrochloric acid and a nitrite source like sodium nitrite. The diazonium salt formed is then coupled with 1,3-diphenyl-2-propanone to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid, interfering with folate synthesis in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1-(1,3-dioxo-1,3-diphenylpropan-2-yl)-1,2,4-triazolidine-3,5-dione
- 1,3-Dioxo-1,3-diphenylpropan-2-yl cinnamate
- 4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid
Uniqueness
4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide is unique due to its combination of diazenyl and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
7512-31-4 |
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Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[(1,3-dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17N3O4S/c22-29(27,28)18-13-11-17(12-14-18)23-24-19(20(25)15-7-3-1-4-8-15)21(26)16-9-5-2-6-10-16/h1-14,19H,(H2,22,27,28) |
InChI Key |
WHKYELIWFQHMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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